(S)-ethyl biphenyl-2-ylmethyl(pyrrolidin-3-yl)carbamate
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Overview
Description
Chemical Reactions Analysis
CHEMBL478834 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHEMBL478834 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for studying chemical reactions and mechanisms.
Biology: Investigated for its interactions with biological targets, such as proteins and enzymes.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of CHEMBL478834 involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
CHEMBL478834 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CHEMBL123456: Known for its potent bioactivity and similar chemical structure.
CHEMBL789012: Studied for its therapeutic potential in different disease models.
CHEMBL345678: Used as a reference compound in various chemical and biological assays .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl N-[(2-phenylphenyl)methyl]-N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)22(18-12-13-21-14-18)15-17-10-6-7-11-19(17)16-8-4-3-5-9-16/h3-11,18,21H,2,12-15H2,1H3/t18-/m0/s1 |
InChI Key |
DRWJMJVERMOJBX-SFHVURJKSA-N |
Isomeric SMILES |
CCOC(=O)N(CC1=CC=CC=C1C2=CC=CC=C2)[C@H]3CCNC3 |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1C2=CC=CC=C2)C3CCNC3 |
Origin of Product |
United States |
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